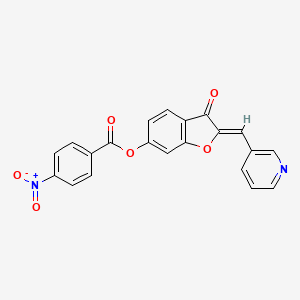

(Z)-3-氧代-2-(吡啶-3-基亚甲基)-2,3-二氢苯并呋喃-6-基 4-硝基苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

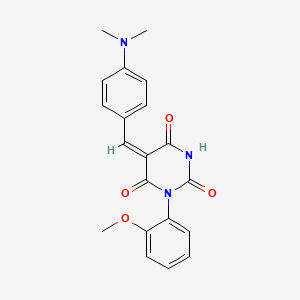

This compound is a complex organic molecule that contains several functional groups, including a benzofuran, a pyridine, and a nitrobenzoate group. These groups suggest that the compound could have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide information about the arrangement of atoms in the molecule and any interesting structural features.Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. For example, the nitrobenzoate group could undergo reactions such as reduction to form an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrobenzoate group could make the compound more reactive . The compound’s solubility, melting point, and boiling point could be determined experimentally .作用机制

The mechanism of action of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate is not fully understood. However, studies have shown that the compound exerts its biological activities through the modulation of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways.

Biochemical and Physiological Effects:

The biochemical and physiological effects of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate include the modulation of various cellular processes, including inflammation, oxidative stress, and cell proliferation. The compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress by increasing the levels of antioxidant enzymes, such as catalase and superoxide dismutase.

实验室实验的优点和局限性

The advantages of using (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate in lab experiments include its high potency and selectivity, as well as its ability to modulate multiple signaling pathways. However, the limitations of using this compound include its low solubility in aqueous solutions and its potential toxicity at high concentrations.

未来方向

Some of the future directions for the research on (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate include:

1. Development of novel drug formulations: Researchers can explore the development of novel drug formulations that can improve the solubility and bioavailability of the compound.

2. Identification of new biological activities: Researchers can investigate the compound's potential biological activities and identify new therapeutic applications.

3. Mechanistic studies: Further mechanistic studies can be conducted to elucidate the compound's mode of action and identify new targets for drug development.

4. In vivo studies: In vivo studies can be conducted to evaluate the compound's efficacy and safety in animal models, which can provide valuable insights into its potential clinical applications.

Conclusion:

In conclusion, (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. The compound possesses various biological activities, including anti-inflammatory, antioxidant, and anticancer activities, and modulates multiple signaling pathways. Further research is needed to explore the compound's potential therapeutic applications and elucidate its mode of action.

合成方法

The synthesis of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate involves the reaction of 3-formylchromone with 3-pyridylacrylic acid in the presence of a catalyst. The resulting product is then subjected to a reaction with 4-nitrobenzoyl chloride to obtain the final compound.

科学研究应用

- 该化合物已显示出有希望的抗纤维化活性。 在顾等人的一项研究中,合成了一系列新型的2-(吡啶-2-基)嘧啶衍生物,包括该化合物,并对永生化大鼠肝星状细胞 (HSC-T6) 进行了评估 .

抗纤维化活性

抗菌特性

抗病毒潜力

抗肿瘤活性

其他药理活性

化学生物学和药物化学

总之,该化合物在抗纤维化治疗方面很有前景,但其多功能性也扩展到其他领域。研究人员应继续研究其特性,以释放其在各个科学领域中的全部潜力。 🌟

顾,Y.-F.,张,Y.,岳,F.-L.,李,S.-T.,张,Z.-Q.,李,J. 和白,X. (2020)。新型 2-(吡啶-2-基)嘧啶衍生物的合成及其抗纤维化活性的研究。分子, 25(22), 5226. DOI: 10.3390/molecules25225226

安全和危害

属性

IUPAC Name |

[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12N2O6/c24-20-17-8-7-16(28-21(25)14-3-5-15(6-4-14)23(26)27)11-18(17)29-19(20)10-13-2-1-9-22-12-13/h1-12H/b19-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJHQIHWDYTBHM-GRSHGNNSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2394933.png)

![5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid](/img/structure/B2394936.png)

![5-Chloro-6-{[4-(dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile](/img/structure/B2394938.png)

![N-((4-cyclohexylthiazol-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2394939.png)

![8-((4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2394945.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2394947.png)

![3-(3,5-Dimethoxyphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2394950.png)

![N-Ethyl-6-methyl-2-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2394951.png)

![N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2394953.png)